molecular formula C17H20N4O3 B2834275 (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide CAS No. 1798395-50-2

(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2834275
CAS No.: 1798395-50-2
M. Wt: 328.372
InChI Key: BZKNTEZVNODUEE-AATRIKPKSA-N
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Description

(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and morpholine groups, and an acrylamide moiety conjugated with a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and dimethylformamide.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where the pyrimidine intermediate reacts with morpholine under basic conditions.

    Acrylamide Formation: The acrylamide moiety is formed by reacting the pyrimidine-morpholine intermediate with acryloyl chloride in the presence of a base such as triethylamine.

    Furan Ring Conjugation: Finally, the furan ring is conjugated to the acrylamide through a Heck reaction, utilizing palladium catalysts and appropriate ligands to ensure the (E)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4,6-dimethyl-2-piperidinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a piperidine ring instead of morpholine.

    (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of furan.

Uniqueness

(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is unique due to the combination of its pyrimidine, morpholine, and furan moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for research and development.

Biological Activity

(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a morpholinopyrimidine moiety linked to a furan-acrylamide group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Research indicates that compounds similar to this compound exhibit significant interaction with DNA. The proposed mechanism involves binding to the minor groove of DNA, which inhibits DNA-dependent enzymes and disrupts cellular proliferation pathways . This mechanism is crucial for its antitumor activity.

Antitumor Activity

The compound has been evaluated for its antitumor potential against various cancer cell lines. A study reported that derivatives with similar structures showed promising results in inhibiting the growth of human lung cancer cell lines A549, HCC827, and NCI-H358. The effectiveness was assessed using MTS cytotoxicity assays in both 2D and 3D culture systems.

Key Findings:

  • IC50 Values: The compound exhibited varying IC50 values across different cell lines:
    • A549: IC50 = 5.12 μM
    • HCC827: IC50 = 6.26 μM
    • NCI-H358: IC50 = 6.48 μM
      These values indicate moderate to high cytotoxicity against the tested cancer cell lines .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown antimicrobial properties in preliminary studies. Similar furan derivatives have been noted for their ability to inhibit bacterial growth, suggesting that this compound may also possess such activity .

Case Studies

  • Cell Line Study : In a comparative study involving various derivatives of morpholinopyrimidine compounds, (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl

Properties

IUPAC Name

(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-16(20-15(22)6-5-14-4-3-9-24-14)13(2)19-17(18-12)21-7-10-23-11-8-21/h3-6,9H,7-8,10-11H2,1-2H3,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNTEZVNODUEE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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